(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
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Overview
Description
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a compound widely used in peptide synthesis. The Fmoc group, which stands for 9-fluorenylmethoxycarbonyl, is a common protecting group for amines in peptide synthesis. This compound is particularly interesting due to its aromatic naphthyl group, which can influence the properties and reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is usually achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The naphthyl group is introduced through a coupling reaction with a suitable naphthyl derivative .
Industrial Production Methods
Industrial production methods for Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The aromatic naphthyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the naphthyl group or the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can lead to naphthoquinones, while reduction can yield dihydronaphthalenes .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is used as a building block in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it useful for studying sensitive biological systems .
Medicine
In medicine, Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is used in the development of peptide-based drugs. Its ability to introduce specific structural features into peptides makes it valuable for designing drugs with improved efficacy and stability .
Industry
In the industrial sector, this compound is used in the production of various materials, including polymers and coatings. Its aromatic and chiral properties can enhance the performance of these materials .
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential synthesis of peptides. The naphthyl group can participate in π-π interactions, influencing the folding and stability of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-(2-naphthyl)-D-β-homoalanine
- Fmoc-D-β-2-Homonal-OH
- Fmoc-3-(2-naphthyl)-L-alanine
Uniqueness
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its specific combination of the Fmoc protecting group and the naphthyl moiety.
Properties
Molecular Formula |
C28H23NO4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C28H23NO4/c29-26(19-14-13-17-7-1-2-8-18(17)15-19)25(27(30)31)28(32)33-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m1/s1 |
InChI Key |
SONLONVCKMXIMZ-DCWQJPKNSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C([C@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origin of Product |
United States |
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